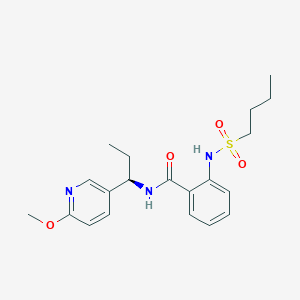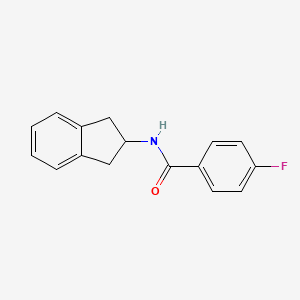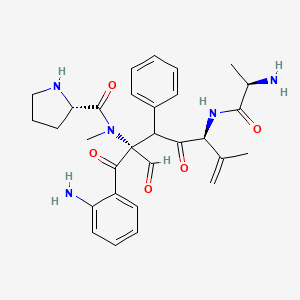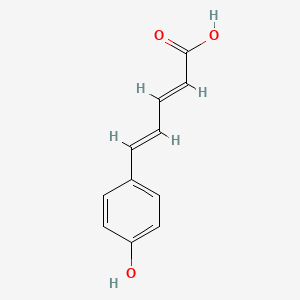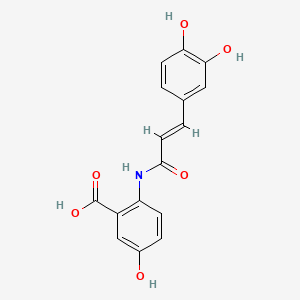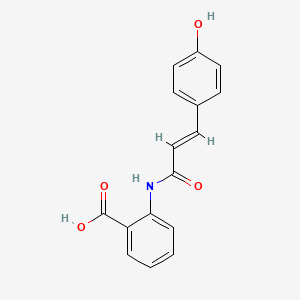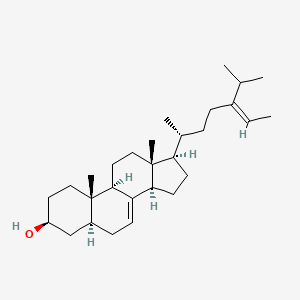
(S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea
Overview
Description
AZD 3147 is an orally bioavailable dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 (IC50s = 40.7 and 5.75 nM, respectively, in MDA-MB-468 cells). It is selective for mTOR over PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ (IC50s = 1.51, 912, 5,495, 9,333, and 6,310 nM, respectively, in enzyme assays).
AZD3147 is an extremely potent and selective dual inhibitor of mTORC1 and mTORC2 (IC50 = 1.5 nM) with physicochemical and pharmacokinetic properties suitable for development as a potential clinical candidate.
Scientific Research Applications
Cancer Therapeutics
AZD-3147 has been shown to inhibit the viability of neuroblastoma cell lines, suggesting its potential as a therapeutic agent in cancer treatment. It demonstrates significant efficacy against neuroblastoma cell lines Kelly and IMR-32 with IC50 values of 0.88 nM and 662.4 nM, respectively . This indicates its potential for personalized cancer therapy, especially in tumors that are sensitive to mTOR inhibition.
Ciliopathies
Research has indicated that AZD-3147 can alleviate fibroblast growth factor (FGF)-mediated cilia extension in NIH3T3 cells, which may have implications for the treatment of ciliopathies .
Mechanism of Action
Target of Action
AZD-3147, also known as (S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea, is a potent, orally active, selective dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 . The IC50 value of AZD-3147 for mTORC1 and mTORC2 is 1.5 nM . It also has a selective effect on PI3K .
Mode of Action
AZD-3147 interacts with its targets, mTORC1 and mTORC2, inhibiting their activity. This inhibition disrupts the normal functioning of these complexes, leading to changes in cellular processes such as cell growth, proliferation, and survival .
Biochemical Pathways
The primary biochemical pathway affected by AZD-3147 is the PI3K/Akt/mTOR pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTORC1 and mTORC2, AZD-3147 disrupts this pathway, potentially leading to the suppression of these cellular processes .
Pharmacokinetics
The pharmacokinetic properties of AZD-3147 are characterized by its oral bioavailability and its interaction with the body’s ADME (Absorption, Distribution, Metabolism, and Excretion) processes
Result of Action
The inhibition of mTORC1 and mTORC2 by AZD-3147 can lead to a variety of molecular and cellular effects. For instance, it has been shown to alleviate fibroblast growth factor (FGF)-mediated cilia extension at concentrations above 1.5 nM in NIH3T3 cells . Additionally, it has been found to inhibit cell viability of neuroblastoma cell lines Kelly and IMR-32 .
properties
IUPAC Name |
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVUDPAMQEIJU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





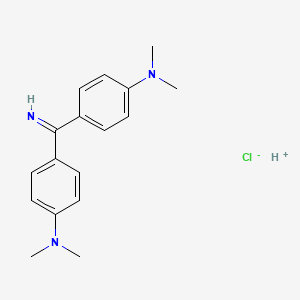
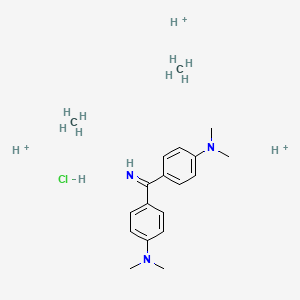
![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)
